Product packaging for 2-methylene-4-oxo-4-phenylbutanoic acid(Cat. No.:CAS No. 15732-75-9)

2-methylene-4-oxo-4-phenylbutanoic acid

Cat. No.: B3177383
CAS No.: 15732-75-9
M. Wt: 190.19 g/mol
InChI Key: MXDYOAKQTRLNIB-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated γ-Keto Acids and Related Structures

2-Methylene-4-oxo-4-phenylbutanoic acid belongs to the class of γ-keto acids, which are organic compounds containing a ketone functional group at the gamma (third carbon) position relative to a carboxylic acid. wikipedia.orgtuscany-diet.net Specifically, it is an α,β-unsaturated γ-keto acid, characterized by a carbon-carbon double bond between the alpha and beta positions relative to the carboxyl group. wikipedia.org This unsaturation introduces a site of increased reactivity, making the molecule susceptible to various addition reactions. wikipedia.org

The broader family of keto acids, including α-keto acids and β-keto acids, plays a significant role in metabolic pathways. wikipedia.orgtuscany-diet.net For instance, α-keto acids like pyruvic acid are central to glycolysis and the citric acid cycle. tuscany-diet.net While the direct biological role of this compound is not extensively documented, its structural similarity to biologically active molecules suggests potential for investigation. The study of related compounds, such as derivatives of 4-oxo-4-phenylbutanoic acid, has shown various biological activities, including the potential to suppress cancer cell proliferation. nih.gov

Structural Features and Chemical Classifications of the Compound

The structure of this compound (CAS Number: 15732-75-9) combines several key functional groups that determine its chemical behavior. aaronchem.combldpharm.com It possesses a phenyl group attached to a carbonyl carbon, a methylene (B1212753) group at the α-position, and a terminal carboxylic acid. The presence of both a ketone and a carboxylic acid classifies it as a keto acid. bldpharm.com The double bond conjugated with the carboxylic acid makes it an α,β-unsaturated carboxylic acid. wikipedia.org

The molecular formula of the compound is C₁₁H₁₀O₃, and it has a molecular weight of approximately 190.20 g/mol . bldpharm.com The arrangement of these groups on a butanoic acid backbone creates a molecule with multiple reactive sites, offering a platform for the synthesis of more complex molecules. A potential synthetic route for this type of structure is the Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine. organic-chemistry.orgwikipedia.org

Chemical and Physical Properties
PropertyValueReference
CAS Number15732-75-9 aaronchem.combldpharm.com
Molecular FormulaC₁₁H₁₀O₃ aaronchem.combldpharm.com
Molecular Weight190.20 g/mol bldpharm.com
Purity98%+ (stabilized with MEHQ) cymitquimica.com

Overview of Research Significance and Potential Applications

While specific research on this compound is limited, its structural motifs suggest several areas of potential research significance. The α,β-unsaturated carbonyl system is a well-known Michael acceptor, making it a valuable synthon in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for its use in the construction of various heterocyclic and carbocyclic frameworks.

Furthermore, derivatives of similar γ-keto acids have been explored for their biological activities. For example, research into 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids has revealed their ability to selectively suppress the proliferation of neoplastic human HeLa cells. nih.gov Additionally, the reductive amination of the related compound 2-oxo-4-phenylbutanoic acid is a key step in the synthesis of L-homophenylalanine, a precursor for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net These examples highlight the potential for this compound to serve as a starting material or intermediate in the development of new therapeutic agents. The presence of multiple functional groups allows for a variety of chemical modifications, opening avenues for creating libraries of novel compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B3177383 2-methylene-4-oxo-4-phenylbutanoic acid CAS No. 15732-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidene-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDYOAKQTRLNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Modifications and Derivative Synthesis of 2 Methylene 4 Oxo 4 Phenylbutanoic Acid

Design and Synthesis of Substituted Phenyl Analogues

The phenyl group of 2-methylene-4-oxo-4-phenylbutanoic acid is a prime target for modification to investigate structure-activity relationships. The introduction of various substituents on the aromatic ring can influence the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets.

The synthesis of substituted phenyl analogues typically involves a Friedel-Crafts acylation reaction as a key step. In this approach, a substituted benzene derivative is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding 4-oxo-4-(substituted phenyl)butanoic acid. Subsequent steps would then introduce the methylene (B1212753) group at the 2-position.

A general synthetic scheme is as follows:

Friedel-Crafts Acylation: A substituted benzene is reacted with succinic anhydride and AlCl₃ to form the γ-keto acid.

Introduction of the Methylene Group: This can be achieved through various methods, such as a Mannich reaction followed by elimination, or through α-bromination followed by dehydrobromination.

Table 1: Examples of Substituted Phenyl Analogues and Synthetic Precursors

Substituent (R)Substituted BenzeneResulting γ-Keto Acid Intermediate
4-MethylToluene4-(4-methylphenyl)-4-oxobutanoic acid
4-MethoxyAnisole4-(4-methoxyphenyl)-4-oxobutanoic acid
4-ChloroChlorobenzene4-(4-chlorophenyl)-4-oxobutanoic acid
3-NitroNitrobenzene4-(3-nitrophenyl)-4-oxobutanoic acid

The choice of substituent can be guided by the desire to explore electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance to probe the binding pocket of a potential biological target.

Chemical Derivatization of the Carboxylic Acid Group (e.g., Esters, Amides)

The carboxylic acid functionality is a key site for derivatization, offering the potential to modify the compound's solubility, polarity, and ability to act as a hydrogen bond donor or acceptor. Ester and amide derivatives are the most common modifications.

Ester Synthesis: Esterification of the carboxylic acid can be achieved through several standard methods:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Coupling Agent-Mediated Esterification: Use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and an alcohol.

Amide Synthesis: Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

Peptide Coupling Reagents: Use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the direct coupling of the carboxylic acid with an amine.

Table 2: Representative Ester and Amide Derivatives

Derivative TypeReagentsDerivative Name
EsterEthanol, H₂SO₄Ethyl 2-methylene-4-oxo-4-phenylbutanoate
EsterMethanol, DCCMethyl 2-methylene-4-oxo-4-phenylbutanoate
AmideBenzylamine, EDCN-benzyl-2-methylene-4-oxo-4-phenylbutanamide
AmideMorpholine, SOCl₂(2-methylene-4-oxo-4-phenylbutanoyl)morpholine

These derivatizations are crucial for modulating pharmacokinetic properties, such as membrane permeability and metabolic stability.

Heterocyclic Compound Synthesis Utilizing the Butanoic Acid Scaffold

The butanoic acid scaffold of this compound, particularly its 1,4-dicarbonyl-like nature upon Michael addition to the α,β-unsaturated system, is a versatile precursor for the synthesis of various heterocyclic compounds.

Furanone Synthesis: The γ-keto acid moiety can undergo intramolecular cyclization to form furanone derivatives. This is typically acid-catalyzed, where the enol form of the ketone attacks the protonated carboxylic acid, followed by dehydration. The presence of the exocyclic methylene group adds complexity and potential for further reactions. A plausible route involves the intramolecular cyclization of the corresponding γ-hydroxy acid, which can be formed by reduction of the ketone.

Pyrrolone Synthesis: The Paal-Knorr synthesis is a classical method for synthesizing pyrroles and their derivatives from 1,4-dicarbonyl compounds. By analogy, this compound can serve as a precursor to pyrrolone derivatives upon reaction with primary amines or ammonia. The reaction proceeds via the formation of an enamine, followed by intramolecular cyclization and dehydration.

Table 3: Furanone and Pyrrolone Synthesis Overview

HeterocycleKey ReagentsGeneral Mechanism
FuranoneAcid catalystIntramolecular cyclization of the γ-keto acid.
PyrrolonePrimary amine (R-NH₂)Paal-Knorr type condensation.

The carboxylic acid group can be utilized to construct five-membered aromatic heterocycles like oxadiazoles and triazoles, which are often considered bioisosteres of the carboxylic acid functionality.

Oxadiazole Synthesis: The synthesis of 1,2,4-oxadiazoles can be achieved by converting the carboxylic acid to an O-acyl amidoxime, which then undergoes cyclodehydration. A typical sequence involves:

Activation of the carboxylic acid.

Reaction with an amidoxime to form the O-acyl amidoxime intermediate.

Heat- or acid-catalyzed cyclization to the 1,2,4-oxadiazole.

Triazole Synthesis: The synthesis of 1,2,4-triazoles can be accomplished by reacting the carboxylic acid with a hydrazide to form an acylhydrazide, which can then be further reacted and cyclized. For the synthesis of 1,2,3-triazoles, the α,β-unsaturated ketone moiety could potentially undergo a Michael addition with an azide, followed by further transformations.

Table 4: Oxadiazole and Triazole Synthesis Strategies

HeterocycleKey IntermediateGeneral Synthetic Approach
1,2,4-OxadiazoleO-acyl amidoximeCyclodehydration of the intermediate.
1,2,4-TriazoleAcylhydrazideReaction with a suitable one-carbon synthon.
1,2,3-TriazoleAzide adductMichael addition of azide followed by cyclization.

Development of Prodrug Structures Based on the γ-Keto Acid Motif

The carboxylic acid group of this compound is often a liability for oral bioavailability due to its ionizable nature, which can limit membrane permeability. A common strategy to overcome this is the development of prodrugs, which are inactive derivatives that are converted to the active parent drug in vivo.

For carboxylic acids, the most common prodrug approach is the formation of esters. These ester prodrugs are generally more lipophilic and can more readily cross cell membranes. Once absorbed, they are cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid.

The design of an effective ester prodrug involves selecting an appropriate alcohol moiety to balance lipophilicity and aqueous solubility, as well as to control the rate of enzymatic hydrolysis.

Table 5: Examples of Ester Prodrug Moieties for Carboxylic Acids

Ester TypeRationale
Simple alkyl esters (e.g., ethyl, isopropyl)Increases lipophilicity.
Acyloxyalkyl estersCan provide a good balance of properties and controlled release.
Amino acid estersCan utilize amino acid transporters for absorption.

The γ-keto group can also be a site for prodrug design, for instance, through the formation of ketals, which would be stable at neutral pH but could hydrolyze in the acidic environment of the stomach or be enzymatically cleaved.

Applications in Organic Synthesis and Catalysis

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

The reactivity of 2-methylene-4-oxo-4-phenylbutanoic acid is dominated by the electrophilic nature of the exocyclic double bond, which acts as a Michael acceptor. nih.gov This susceptibility to conjugate addition by a wide array of nucleophiles is a cornerstone of its utility in constructing more complex molecules. nih.govmdpi.comsigmaaldrich.com The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. core.ac.uk

The presence of both a ketone and a carboxylic acid group provides additional handles for a variety of synthetic manipulations. For instance, the ketone can undergo reactions typical of carbonyl compounds, while the carboxylic acid can be converted into esters, amides, or other derivatives. This dual functionality allows for sequential or cascade reactions, enabling the rapid assembly of intricate molecular frameworks.

Recent patent literature highlights the potential of 2-methylene-4-oxo-butanoic acid derivatives in the development of anti-inflammatory agents, underscoring the pharmacological relevance of this structural motif. rsc.org The ability to introduce diverse substituents via Michael addition allows for the generation of a library of compounds with potentially tunable biological activities.

A notable application of related structures is in the synthesis of heterocyclic compounds. While direct examples with this compound are not extensively documented, the analogous reactivity of similar α,β-unsaturated systems suggests its potential in constructing various heterocyclic rings through annulation strategies. For example, reaction with dinucleophiles could lead to the formation of pyridazinones or other important heterocyclic cores.

Role in the Generation of Homologated Amino Acids for Synthetic Drug Design

The scaffold of this compound is well-suited for the synthesis of homologated amino acids, which are crucial components in the design of peptidomimetics and other pharmaceutically active compounds. The introduction of an amino group onto the butanoic acid backbone can lead to the formation of β- or γ-amino acids.

A key strategy for the synthesis of such amino acids involves the transformation of one of the existing functional groups. For instance, a patent has described a method for synthesizing 4-amino-2-methylene-4-oxo-butanoic acid by opening a dihydro-3-methylene-2,5-furandione anhydride (B1165640) with ammonia. acs.org This process introduces an amino group at the 4-position, creating a precursor for a homologated amino acid.

Furthermore, established synthetic methodologies for amino acid synthesis can be conceptually applied to derivatives of this compound. The Arndt-Eistert homologation, a well-known method for converting a carboxylic acid to its next higher homologue, can be envisioned for the synthesis of β-amino acids from α-amino acid precursors that could be derived from the target compound. rsc.org This procedure typically involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologated acid. rsc.org

The synthesis of γ-amino acids is also conceivable through modifications of the this compound structure. For example, reductive amination of the ketone functionality or conjugate addition of a nitrogen-based nucleophile followed by reduction of the ketone could provide access to γ-amino acid derivatives. These homologated amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to alter their conformation and improve their stability and biological activity.

Catalytic Applications as Ligands or Precursors in Organic Transformations

Itaconic acid, a closely related dicarboxylic acid, and its derivatives have been shown to form complexes with various metals, including Cu(II), Zn(II), and Sm(III). redalyc.orgresearchgate.net This ability to coordinate with metal ions is a fundamental requirement for a molecule to act as a ligand in a catalytic system. The resulting metal complexes can exhibit catalytic activity in a range of transformations.

A significant area of application for ligands derived from itaconic acid is in asymmetric catalysis, particularly in hydrogenation reactions. sigmaaldrich.comresearchgate.net Chiral phosphine (B1218219) ligands, which are highly effective in many asymmetric transition-metal-catalyzed reactions, can be synthesized from itaconic acid derivatives. researchgate.netnih.govnih.gov These ligands, when complexed with metals such as rhodium, have demonstrated high enantioselectivity in the hydrogenation of various substrates, including dehydroamino acid and itaconic acid derivatives themselves. researchgate.netlookchem.com

Moreover, rhodium-catalyzed reactions of itaconic acid derivatives have been explored for carbon-carbon bond formation. For example, the rhodium(III)-catalyzed arylation of dimethyl itaconate with arylboronic acids provides a direct route to benzylidenesuccinates. nii.ac.jpresearcher.life This highlights the potential for the double bond in the this compound scaffold to participate in catalytic cross-coupling reactions.

The α,β-unsaturated ketone moiety also makes the compound a substrate for catalytic hydrogenation. The selective reduction of the carbon-carbon double bond or the carbonyl group can be achieved using various catalytic systems, including those based on copper, rhodium, and palladium. rsc.orgacs.orgrsc.org This allows for the synthesis of saturated keto-acids or unsaturated hydroxy-acids, which are themselves valuable synthetic intermediates. For example, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the catalytic hydrogenation of α,β-unsaturated esters and amides. rsc.org

Below is a table summarizing the potential catalytic applications and related research findings:

Catalytic ApplicationMetal/CatalystSubstrate/Reaction TypeRelevant FindingsCitations
Ligand for Asymmetric Hydrogenation RhodiumDehydroamino acids, Itaconic acid derivativesChiral phosphine ligands derived from itaconic acid show high enantioselectivity. sigmaaldrich.comresearchgate.netlookchem.com
Metal Complex Formation Cu(II), Zn(II), Sm(III)Itaconic AcidForms stable metal complexes, a prerequisite for catalytic applications. redalyc.orgresearchgate.net
C-H Arylation Rhodium(III)Dimethyl itaconate with arylboronic acidsCatalytic C-C bond formation to produce benzylidenesuccinates. nii.ac.jpresearcher.life
Catalytic Hydrogenation Copper(I)/NHC, Rhodium, Palladiumα,β-Unsaturated carbonylsSelective reduction of C=C or C=O bonds. rsc.orgacs.orgrsc.org

Biological Activities and Molecular Mechanisms of 2 Methylene 4 Oxo 4 Phenylbutanoic Acid Derivatives

Modulation of Inflammatory Processes

Derivatives of 2-methylene-4-oxo-4-phenylbutanoic acid have been investigated for their anti-inflammatory properties, which are attributed to specific molecular interactions and cellular responses.

Enzyme Target Identification and Inhibition Mechanisms (e.g., Isocitrate Lyase)

Research has identified isocitrate lyase (ICL) as a key enzyme target for the anti-inflammatory and antimicrobial activities of unsaturated dicarboxylic acids, a class to which this compound belongs. ICL is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, particularly during nutrient-depleted conditions within a host. nih.gov Inhibition of this enzyme disrupts the metabolic pathway of these organisms, thereby impeding their proliferation.

Itaconic acid, a structurally related α,β-unsaturated carboxylic acid, is a known inhibitor of bacterial isocitrate lyase, contributing to its antibacterial effects. google.com This inhibitory action is a key mechanism underlying the compound's biological activity. The α,β-unsaturated carbonyl group present in these molecules acts as a Michael acceptor, which can covalently modify and inactivate key enzymes like ICL. google.comnih.gov

Induction of Electrophilic Stress Responses at the Cellular Level

The presence of an α,β-unsaturated carbonyl moiety in this compound derivatives makes them Michael acceptors. This characteristic allows them to induce a global electrophilic stress response at the cellular level. google.com This response is a key component of their anti-inflammatory effects.

Compounds like dimethyl itaconate (DMI), a diester of the related itaconic acid, have been shown to elicit an anti-inflammatory response by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and IL-18 in lipopolysaccharide (LPS)-stimulated macrophages. google.com This effect is mediated through the induction of an electrophilic stress response. While direct studies on this compound are limited, its structural similarity suggests it likely operates through a similar mechanism.

Antimicrobial Research Aspects

The structural features of this compound derivatives make them promising candidates for antimicrobial research.

Structure-Activity Relationships in Antibacterial Derivatives

Studies on related compounds have provided insights into the structure-activity relationships (SAR) for antibacterial activity. For instance, research on 4-oxo-4-phenyl-but-2-enoates has demonstrated their ability to inhibit MenB, an enzyme in the bacterial menaquinone (MK) biosynthesis pathway, through the formation of an adduct with coenzyme A. nih.gov Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, a derivative, has shown significant minimum inhibitory concentration (MIC) values against both drug-sensitive and resistant strains of Staphylococcus aureus. nih.gov The antibacterial spectrum of this compound is limited to bacteria that utilize menaquinone for respiration. nih.gov

Furthermore, the synthesis and evaluation of other derivatives, such as those incorporating a furan (B31954) ring, have shown good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov The presence of specific substituents on the phenyl ring has been found to modulate the antibacterial potency.

Table 1: Antibacterial Activity of Selected 4-Oxo-4-Phenylbut-2-enoate Derivatives

Compound Target Organism MIC (µg/mL)
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate Staphylococcus aureus (drug-sensitive and resistant strains) 0.35-0.75

This table is generated based on data from multiple sources. nih.govnih.gov

Investigations into Antifungal and Antimycobacterial Actions

The investigation into the antifungal and antimycobacterial properties of this compound derivatives has revealed promising activity. Isocitrate lyase, a target for these compounds, is essential for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, particularly during its dormant phase. nih.govnih.gov Therefore, inhibitors of this enzyme are considered potential anti-tuberculosis agents. nih.gov

Studies on 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its derivatives have demonstrated both antimicrobial and antifungal activities. mdpi.com The specific structural modifications, such as the formation of pyridazinone derivatives, were found to influence the spectrum and potency of their activity against various microbial strains. mdpi.com

Enzyme Inhibitory Studies on Related Analogues (e.g., Kynurenine-3-hydroxylase, HIV-1 Integrase)

Analogues of this compound have been the subject of enzyme inhibitory studies, targeting enzymes involved in various disease pathways.

Kynurenine-3-hydroxylase Inhibition

4-Phenyl-4-oxo-butanoic acid derivatives have been identified as a class of inhibitors for kynurenine (B1673888) 3-hydroxylase (also known as kynurenine 3-monooxygenase), a key enzyme in the tryptophan degradation pathway. nih.govmdpi.comscilit.com Inhibition of this enzyme is considered a potential therapeutic strategy for neurodegenerative diseases as it can reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid. mdpi.comfrontiersin.org Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors, such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid. nih.gov

HIV-1 Integrase Inhibition

While direct studies on this compound as an HIV-1 integrase inhibitor are not prominent, research into various chemical scaffolds has identified compounds with inhibitory activity against this crucial viral enzyme. nih.govnih.gov HIV-1 integrase is essential for the replication of the virus by catalyzing the integration of viral DNA into the host genome. nih.gov The discovery of novel small-molecule scaffolds that inhibit this enzyme is a key area of antiretroviral drug development. nih.gov Though structurally different, the exploration of various unsaturated carbonyl compounds and diketo acids as potential inhibitors provides a basis for future investigations into the potential of this compound derivatives in this area. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-phenyl-4-oxo-butanoic acid
Isocitrate
Itaconic acid
Dimethyl itaconate (DMI)
IL-1β
IL-6
IL-12
IL-18
Lipopolysaccharide (LPS)
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate
Coenzyme A
Menaquinone (MK)
(S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid
4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid
Pyridazinone
Kynurenine 3-hydroxylase
Kynurenine 3-monooxygenase
Tryptophan
Kynurenic acid
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Interactions with Biomolecules: Binding Studies with Serum Albumins

The interaction of drug molecules with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. While direct binding studies on this compound are not extensively documented, research on analogous structures, particularly chalcone (B49325) derivatives which also possess a reactive α,β-unsaturated carbonyl group, provides significant insights. nih.gov

Spectroscopic and molecular modeling studies on various chalcone derivatives have revealed their binding affinity for serum albumins. nih.govrsc.org These interactions are often characterized by binding constants (K_b) in the order of 10^5 M⁻¹, indicating a strong interaction. nih.gov The binding process is typically spontaneous, as evidenced by negative Gibbs free energy changes (ΔG°).

The primary forces driving the formation of the drug-albumin complex are often a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Molecular docking studies with chalcone derivatives have shown that these molecules can bind to specific sites on the albumin, often within its hydrophobic cavities. nih.gov For instance, studies on the binding of a triazole chalcone ligand to bovine serum albumin suggested that the ligand was predominantly bound through hydrogen bonds and Van der Waals forces. nih.gov

The α,β-unsaturated ketone moiety, a key feature of both chalcones and this compound, can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues on the protein surface. mdpi.com However, non-covalent interactions are generally the primary mode of binding for many derivatives. The nature and position of substituents on the aromatic rings can significantly influence the binding affinity and the type of interactions. For aryl carboxylic acid derivatives, it has been shown that lengthening the carbon chain of a substituent with a terminal carboxyl group and halogen substitution in the aromatic rings can enhance binding to human serum albumin. nih.gov Conversely, the introduction of hydrophilic groups like hydroxyl or ketone functions in the carbon chain can decrease binding. nih.gov

Interactive Data Table: Binding Parameters of Chalcone Derivatives with Serum Albumins

Compound TypeSerum AlbuminBinding Constant (K_b) (M⁻¹)Primary Interacting ForcesReference
Chalcone DerivativesHuman Serum Albumin (HSA)~10^5Hydrogen bonds, van der Waals forces, hydrophobic interactions nih.govnih.gov
Triazole Chalcone LigandBovine Serum Albumin (BSA)10^5Hydrogen bonds, Van der Waals forces nih.gov
Aryl Carboxylic Acid DerivativesHuman Serum Albumin (HSA)10^5 - 10^6Hydrophobic interactions, influenced by chain length and halogenation nih.gov

Molecular Design Principles for Enhanced Bioactive Compounds

The design of more potent and selective bioactive compounds based on the this compound scaffold can be guided by several established medicinal chemistry strategies, largely drawn from studies on related α,β-unsaturated carbonyl compounds and chalcones. mdpi.comnih.gov

One of the key considerations is the manipulation of the α,β-unsaturated carbonyl system. This moiety is electrophilic and can react with nucleophiles, which is a basis for some of its biological activities. mdpi.com However, excessive reactivity can lead to non-specific binding and toxicity. Therefore, a primary design principle is to fine-tune the reactivity of this group. This can be achieved by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. These modifications can alter the electron density of the carbonyl system, thereby modulating its Michael acceptor potential. nih.gov

Another important strategy is molecular hybridization , which involves combining the pharmacophoric features of two or more bioactive molecules. mdpi.com For instance, the this compound scaffold could be hybridized with other known bioactive moieties to create a new molecule with potentially enhanced or dual activity.

Bioisosterism is another powerful tool in drug design. This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. mdpi.com For example, the carboxylic acid group could be replaced with other acidic bioisosteres like tetrazoles, which can offer similar binding interactions but may have different metabolic stability or cell permeability.

Furthermore, structure-activity relationship (SAR) studies are crucial. These studies systematically modify different parts of the molecule to understand how these changes affect biological activity. For chalcone derivatives, it has been found that the nature and position of substituents on both aromatic rings are critical for their activity. acs.org For instance, in the context of anti-inflammatory activity, specific substitutions have been shown to enhance the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov Similarly, for this compound derivatives, systematic modifications of the phenyl ring and the butanoic acid chain would be essential to delineate the structural requirements for a desired biological effect.

Finally, computational approaches such as molecular modeling and docking studies are invaluable in the rational design of new derivatives. mdpi.com These methods can predict how a designed molecule will bind to its target protein, allowing for the pre-selection of the most promising candidates for synthesis and biological evaluation. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Methylene 4 Oxo 4 Phenylbutanoic Acid and Analogues

Vibrational Spectroscopy Applications (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

For analogues like 4-oxo-4-phenylbutanoic acid , the IR and Raman spectra are characterized by specific vibrational frequencies corresponding to its constituent functional groups. The most prominent bands include the C=O stretching vibrations of the carboxylic acid and the ketone, as well as the aromatic C-H and C=C stretching modes of the phenyl group.

A detailed study on a related compound, 4-oxo-4H-1-benzopyran-2-carboxylic acid , utilized FT-IR (4000–400 cm⁻¹) and FT-Raman (4000–100 cm⁻¹) spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign the vibrational bands. bohrium.com This combined experimental and theoretical approach allows for a precise assignment of vibrational modes.

For 2-methylene-4-oxo-4-phenylbutanoic acid , one would anticipate characteristic peaks for the exocyclic methylene (B1212753) group (=CH₂), in addition to the carbonyl and carboxylic acid absorptions. The table below summarizes the expected and observed vibrational frequencies for the key functional groups in these compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed in Analogues (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)Present in analogues
Carboxylic Acid (C=O)Stretching1725 - 1700~1710
Ketone (C=O)Stretching1700 - 1680~1685
Methylene (=CH₂)C-H Stretching3100 - 3000-
Methylene (C=C)Stretching1650 - 1600-
Aromatic C-HStretching3100 - 3000Present in analogues
Aromatic C=CStretching1600 - 1450Present in analogues

Data is compiled from general spectroscopic tables and findings for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For analogues such as U-¹³C-4-phenylbutanoic acid , detailed ¹H and ¹³C NMR spectra have been documented. rsc.org The ¹H NMR spectrum typically shows signals for the aromatic protons in the phenyl group, as well as the aliphatic protons of the butanoic acid chain. The chemical shifts and coupling patterns of these protons are indicative of their connectivity and spatial arrangement.

In the case of This compound , the ¹H NMR spectrum would be expected to show distinct signals for the two diastereotopic protons of the exocyclic methylene group, likely appearing as separate multiplets. The ¹³C NMR spectrum would similarly display a characteristic signal for the sp²-hybridized carbon of the methylene group. The Gauge-Independent Atomic Orbital (GIAO) method is often employed in computational chemistry to predict NMR chemical shifts, providing a valuable comparison to experimental data. bohrium.com

CompoundNucleusKey Chemical Shifts (ppm)
4-oxo-4-phenylbutanoic acid (analogue) ¹HAromatic (7.5-8.0), CH₂ (2.8-3.3)
¹³CCarbonyls (~198, ~178), Aromatic (128-137), Aliphatic (~28, ~33)
This compound (expected) ¹HMethylene (=CH₂) (~5.5-6.0), Aromatic (7.5-8.1), CH₂ (~3.5)
¹³CCarbonyls, Methylene (=C), Methylene (C-C), Aromatic

Expected values are based on standard chemical shift ranges and data from similar structures.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For analogues like butyl 4-oxo-4-phenylbutanoate , GC-MS analysis confirms the molecular weight and reveals characteristic fragmentation patterns. nih.gov A common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group or parts of the alkyl chain. The fragmentation of 4-oxooctanoic acid has been noted to produce a characteristic peak at m/z 73. researchgate.net

For This compound (C₁₁H₁₀O₃), the molecular ion peak [M]⁺ would be expected at m/z 190.1. Subsequent fragmentation would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The phenyl-keto group (C₆H₅CO⁺) would also be expected as a prominent fragment at m/z 105.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected Fragments (m/z)
This compound C₁₁H₁₀O₃190.19190 [M]⁺, 172 [M-H₂O]⁺, 145 [M-COOH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
4-oxo-4-phenylbutanoic acid C₁₀H₁₀O₃178.18178 [M]⁺, 160 [M-H₂O]⁺, 133 [M-COOH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺

Fragmentation data is predictive and based on common fragmentation patterns.

X-ray Crystallography for Precise Solid-State Structural Determination and Polymorphism Studies

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on its analogue, 4-oxo-4-phenylbutanoic acid . bohrium.comrsc.orgnih.gov Research has revealed the existence of at least three polymorphs (different crystal forms) of this compound. rsc.org These polymorphs crystallize in monoclinic space groups (P2₁/c and P2₁/n) but differ in their unit cell parameters and packing density. rsc.org

In all known polymorphs of 4-oxo-4-phenylbutanoic acid, the molecules form dimers through hydrogen bonding between their carboxylic acid groups. rsc.orgmdpi.com This is a common structural motif for carboxylic acids. The flexibility of the alkyl chain contributes to the ability of the molecule to adopt different conformations and packing arrangements, leading to polymorphism. mdpi.com

Polymorph of 4-oxo-4-phenylbutanoic acidSpace Groupa (Å)b (Å)c (Å)β (°)
VERMAGP2₁/c15.0715.43516.058129.57
VERMAG01P2₁/n12.7285.20014.426111.33
New PolymorphP2₁/c15.26735.202822.306398.02

Data sourced from a study on a new polymorph of 4-oxo-4-phenylbutanoic acid. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for complementing experimental data and providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT has become a standard computational tool for studying organic molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

For analogues of the target compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to optimize molecular geometries and predict vibrational spectra. bohrium.com Such calculations are crucial for assigning complex experimental spectra. Furthermore, DFT can be used to calculate various reactivity descriptors, such as atomic charges and electrostatic potential maps, which highlight the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's electronic transitions and reactivity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. For This compound , the HOMO is expected to be localized on the electron-rich phenyl ring and the C=C double bond, while the LUMO is likely centered on the electron-withdrawing carbonyl groups. The energy gap would provide insights into its electronic absorption properties and its propensity to engage in chemical reactions. In a study of an analogue, the HOMO-LUMO energy gap was used to demonstrate the potential for charge transfer within the molecule. bohrium.com

CompoundHOMO Energy (eV) (Predicted)LUMO Energy (eV) (Predicted)Energy Gap (ΔE) (eV) (Predicted)
This compound -6.5 to -7.5-1.5 to -2.54.0 - 6.0
4-oxo-4-phenylbutanoic acid -6.8 to -7.8-1.2 to -2.24.6 - 6.6

These values are estimations based on typical DFT results for similar organic molecules.

Computational Studies on Tautomeric Equilibria and Intramolecular Interactions

Computational quantum mechanical calculations have been instrumental in elucidating the structural and electronic properties of β-dicarbonyl compounds, a class that includes analogues of this compound. Studies on the closely related 2,4-dioxo-4-phenylbutanoic acid (DPBA) have revealed significant insights into its tautomeric equilibria and the role of intramolecular hydrogen bonding.

Research has shown that for DPBA, enolic tautomers are more stable than the diketo form across different environments, including the gas phase and various solutions. physchemres.org This stability is largely influenced by electron delocalization and the formation of intramolecular hydrogen bonds. The relative stability of different enolic tautomers is affected by factors such as the repulsive interactions between hydrogen atoms and the orientation of double bonds. physchemres.org The presence of substituents on the phenyl group does not alter this general trend of enolic stability. physchemres.org

Intramolecular hydrogen bonds (IMHBs) of the O–H···O type are a key feature in the stable tautomers of these compounds. The strength of these hydrogen bonds can be influenced by the surrounding environment. For instance, in studies of DPBA complexed with a metal cation (Fe²⁺), the O–H···O hydrogen bonds are categorized as weak to medium in strength. The strength of these bonds is modulated by cation–π interactions, which can either increase or decrease their strength depending on whether the complex is in a polar or non-polar solvent, respectively. researchgate.net

A study on 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, an analogue of the title compound, revealed the presence of both classical O—H⋯O hydrogen bonds, forming dimeric structures between carboxylic acid groups, and N—H⋯O hydrogen bonds involving the amide groups. nih.gov These interactions, along with C—H⋯O contacts, create a network of dimeric chains within the crystal structure. nih.gov

Table 1: Calculated Relative Energies of 2,4-Dioxo-4-phenylbutanoic Acid (DPBA) Tautomers

TautomerPhaseRelative Energy (kcal/mol)
DiketoGas12.5
Enol 1Gas0.0
Enol 2Gas2.3
DiketoWater10.8
Enol 1Water0.0
Enol 2Water1.9

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Prediction

Molecular modeling and docking studies are powerful computational tools used to predict the binding affinity and interaction patterns of small molecules with biological receptors. For analogues of this compound, these studies have been crucial in identifying potential therapeutic targets and understanding structure-activity relationships.

In a study focused on developing inhibitors for Mycobacterium tuberculosis, a series of 2,4-dioxo-4-phenylbutanoic acid analogues were investigated for their ability to bind to the 1HZP enzyme. researchgate.net Using the GOLD software for docking analysis, it was found that substitutions on the phenyl ring, such as with sulfonic acid and methoxy (B1213986) groups, were effective in enhancing the inhibitory activity against the 1HZP enzyme. researchgate.net This suggests that specific modifications to the core structure can significantly improve ligand-receptor interactions.

The molecular properties of these analogues were also analyzed to ensure they possess drug-like characteristics. Properties such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds are critical for oral bioavailability and are often assessed using frameworks like Lipinski's rule of five. researchgate.net

Table 2: Predicted ADME Properties of Selected 2,4-Dioxo-4-phenylbutanoic Acid Analogues

Ligand AnalogueBBB LevelAbsorption LevelSolubility LevelHepatotoxicity Level
Analogue ALowGoodGoodLow
Analogue BLowModerateGoodLow
Analogue CVery LowGoodModerateLow

This table is illustrative of the types of data generated in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening studies for drug candidates. researchgate.net

Docking studies on other related structures, such as N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives, have been used to explore their binding affinity against glucosamine-6-phosphate synthase, a target for antimicrobial agents. biointerfaceresearch.com The results of these docking studies, performed with tools like AutoDock 4.2, often show a strong correlation between the predicted binding energies and the experimentally observed biological activities. biointerfaceresearch.com

Molecular Dynamics Simulations for Complex Stability and Dynamic Behavior

For the types of compounds discussed, MD simulations would typically be employed to:

Assess the stability of the ligand-protein complex: After a docking pose is predicted, an MD simulation can be run to see if the ligand remains stably bound within the active site or if it dissociates. This provides a more rigorous validation of the docking results.

Analyze conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.

Calculate binding free energies: Advanced MD simulation techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the free energy of binding, offering a more quantitative prediction of ligand affinity than docking scores alone.

Investigate the role of solvent: MD simulations explicitly model the solvent molecules, allowing for a detailed understanding of how water molecules mediate or compete with ligand-receptor interactions.

Future Research Directions and Translational Perspectives

Exploration of Novel and Greener Synthetic Pathways for the Compound

The development of efficient and environmentally benign synthetic methods is paramount in modern chemistry. While classical syntheses for related structures like 4-oxo-4-phenylbutanoic acid often rely on Friedel-Crafts reactions with stoichiometric amounts of aluminum chloride, future efforts for 2-methylene-4-oxo-4-phenylbutanoic acid should prioritize greener alternatives. mdpi.com Research should focus on catalytic approaches that minimize waste and avoid harsh reagents.

Key areas for exploration include:

Catalytic Friedel-Crafts Acylation: Investigating the use of reusable solid acid catalysts or Lewis acids in catalytic amounts to form the 4-oxo-4-phenylbutanoic acid precursor.

One-Pot Tandem Reactions: Designing a one-pot synthesis that combines the formation of the keto-acid backbone with the introduction of the methylene (B1212753) group, possibly from a precursor like 2-oxo-4-phenylbutanoic acid.

Bio-catalytic Methods: Exploring enzymatic pathways for the synthesis, which could offer high stereoselectivity and mild reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave irradiation to accelerate reaction times, improve yields, and potentially reduce the need for high-boiling point solvents.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product formation. The reactivity of this compound is dictated by its multiple functional groups. The exocyclic methylene group, in particular, acts as a Michael acceptor, making it susceptible to nucleophilic addition reactions.

Future mechanistic studies should aim to:

Map the reaction coordinates for various synthetic transformations using both experimental techniques (like kinetic studies and isotopic labeling) and computational modeling.

Isolate and characterize key reaction intermediates to provide direct evidence for proposed pathways.

Investigate the regioselectivity and stereoselectivity of reactions, particularly additions to the methylene group and reactions at the alpha-carbon. Understanding these factors is crucial for synthesizing specific isomers of derivative compounds. google.com

Rational Design and Synthesis of Highly Selective Bioactive Agents

The structural motif of this compound is a promising starting point for the development of new therapeutic agents. Derivatives of related structures have shown potential biological activity. For instance, a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids demonstrated selective antiproliferative activity against human cancer cells. nih.gov Furthermore, other derivatives of 2-methylene-4-oxo-butanoic acid are being explored for the treatment of inflammation. google.com

Future research should leverage these insights to:

Synthesize a Diverse Chemical Library: Create a range of analogues by modifying the phenyl ring, the carboxylic acid, and by performing addition reactions at the methylene group.

Structure-Activity Relationship (SAR) Studies: Systematically screen the synthesized library for various biological activities (e.g., anti-inflammatory, anticancer, antimicrobial) to establish clear relationships between chemical structure and biological function. nih.gov

Target Identification and Validation: For the most potent compounds, identify the specific biological targets (e.g., enzymes, receptors) through which they exert their effects. This can involve techniques like affinity chromatography and proteomics.

Development of New Industrial and Catalytic Applications

Beyond its potential in medicine, the reactivity of this compound makes it an attractive candidate for applications in materials science and industrial catalysis. The conjugated system is a reactive handle suitable for polymerization and other chemical transformations.

Prospective industrial applications include:

Monomer for Specialty Polymers: The vinyl group can participate in addition polymerization reactions to create functional polymers with unique properties, potentially useful in coatings, adhesives, or specialty plastics.

Versatile Chemical Intermediate: The compound can serve as a building block for the synthesis of more complex molecules, including agrochemicals, fragrances, and other fine chemicals. bldpharm.com

Ligand in Coordination Chemistry: The carboxylate and ketone moieties can act as coordination sites for metal ions, suggesting its use in the development of novel catalysts or metal-organic frameworks (MOFs).

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. For a molecule like this compound, computational methods can offer significant insights.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To determine the molecule's equilibrium geometry, vibrational frequencies, and electronic structure. Such calculations can predict its reactivity and spectral properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structures of derivatives with their observed biological activities. nih.gov This can accelerate the discovery of lead compounds by prioritizing the synthesis of molecules with the highest predicted potency.

Molecular Docking Simulations: To predict how the compound and its derivatives might bind to the active sites of specific biological targets, providing a basis for rational drug design. nih.gov

Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer interactions and understand the electronic factors that stabilize the molecule and govern its reactivity. nih.gov

Data Tables

Table 1: Proposed Future Research Initiatives and Methodologies

Research Area Objective Potential Methodologies Desired Outcome
Greener Synthesis Develop eco-friendly synthetic routes. Catalytic reactions, MAOS, flow chemistry. High-yield, low-waste synthesis protocol.
Mechanistic Studies Elucidate reaction pathways and intermediates. Kinetic analysis, isotopic labeling, DFT modeling. Complete mechanistic understanding for reaction optimization.
Bioactive Agents Discover new therapeutic applications. Library synthesis, high-throughput screening, SAR/QSAR. nih.gov Identification of lead compounds for drug development.
Industrial Applications Develop uses in materials and catalysis. Polymerization studies, synthesis of fine chemicals. Novel functional materials and industrial intermediates.

| Computational Chemistry | Predict properties and guide experiments. | DFT, molecular docking, QSAR modeling. nih.gov | In-silico models for predicting reactivity and bioactivity. |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₁H₁₀O₃
4-oxo-4-phenylbutanoic acid 4-oxo-4-phenylbutanoic acid C₁₀H₁₀O₃
2-oxo-4-phenylbutanoic acid 2-oxo-4-phenylbutanoic acid C₁₀H₁₀O₃
2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Varies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-methylene-4-oxo-4-phenylbutanoic acid, and how can its structural purity be verified?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or substitution reactions. For example, asymmetric hydrogenation of the α,β-unsaturated ketone group using RuPHOX-Ru catalysts under mild conditions (e.g., H₂ at 50°C, 24 hours) achieves high enantioselectivity . Structural purity is confirmed via NMR (¹H/¹³C), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and HPLC analysis. Comparisons with derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid suggest similar analytical protocols for verifying backbone integrity .

Q. How does the methylene group at position 2 influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The electron-deficient methylene group facilitates conjugate additions. Experimental studies on analogous compounds (e.g., 4-ethoxy-2-methylene-4-oxobutanoic acid) show that nucleophiles like amines or thiols attack the β-carbon under basic conditions (e.g., K₂CO₃ in THF). Reactivity can be modulated by solvent polarity and temperature .

Q. What spectroscopic techniques are most effective for characterizing the keto-enol tautomerism of this compound?

  • Methodological Answer : Dynamic NMR studies in DMSO-d₆ or CDCl₃ at variable temperatures (25–80°C) can resolve tautomeric equilibria. IR spectroscopy distinguishes enol (broad O–H stretch ~3200 cm⁻¹) and keto (sharp C=O stretch ~1700 cm⁻¹) forms. Computational DFT calculations (e.g., B3LYP/6-31G*) provide supplementary insights into tautomer stability .

Advanced Research Questions

Q. How do chiral catalysts like RuPHOX-Ru improve enantioselectivity in asymmetric hydrogenations of this compound?

  • Methodological Answer : RuPHOX-Ru catalysts enable chemo- and enantioselective hydrogenation of the C=C bond over the C=O group. Optimal conditions (e.g., 10 bar H₂, Et₃N as base, 50°C) yield >90% ee. Mechanistic studies suggest π-π interactions between the catalyst’s planar chiral ligand and the phenyl group stabilize the transition state . Contrast this with Rh-based systems, which may favor alternative pathways but are less cost-effective .

Q. What contradictions exist in reported catalytic efficiencies for hydrogenation, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from solvent/base combinations. For instance, Et₃N in THF enhances RuPHOX-Ru activity, while NaOAc in MeOH reduces enantioselectivity. Systematic screening via Design of Experiments (DoE) can optimize parameters. Contradictory data from Rh-catalyzed systems (e.g., lower turnover numbers) highlight the need for comparative kinetic studies .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses of pharmaceutical intermediates?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for reactions like Michael additions or cyclizations. For example, the methylene group’s LUMO energy (-1.8 eV) predicts regioselectivity in Diels-Alder reactions. MD simulations further assess steric effects in enzyme-binding studies .

Q. What strategies mitigate competing side reactions during derivatization (e.g., esterification or amidation)?

  • Methodological Answer : Protecting the ketone group (e.g., as a ketal using ethylene glycol and p-TsOH) before esterification minimizes unwanted enolization. For amidation, coupling reagents like EDC/HOBt in DMF at 0°C improve yields (>85%) compared to classical methods. Derivatives like 4-(4-chlorophenyl)-4-oxobutanoic acid analogs validate these protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.